molecular formula C9H7F3N2O B12969724 7-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one

7-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Cat. No.: B12969724
M. Wt: 216.16 g/mol
InChI Key: QQRJYNYRQNFJOH-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with a trifluoromethyl (-CF₃) group at the 7-position and a ketone at the 4-position. The 1,8-naphthyridine scaffold is a bicyclic structure with two fused pyridine-like rings, which confers unique electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a promising candidate for medicinal chemistry applications, particularly in antimicrobial and anticancer drug development [1].

Properties

Molecular Formula

C9H7F3N2O

Molecular Weight

216.16 g/mol

IUPAC Name

7-(trifluoromethyl)-2,3-dihydro-1H-1,8-naphthyridin-4-one

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)7-2-1-5-6(15)3-4-13-8(5)14-7/h1-2H,3-4H2,(H,13,14)

InChI Key

QQRJYNYRQNFJOH-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1=O)C=CC(=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one typically involves the introduction of the trifluoromethyl group into the naphthyridine ring. One common method is the trifluoromethylation of a suitable precursor using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate. The reaction is often catalyzed by photoredox catalysts like iridium or ruthenium complexes under visible light irradiation .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of photoredox catalysis in flow reactors allows for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free conditions and renewable energy sources, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of 1,8-naphthyridine, including 7-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various pathogenic bacteria and fungi. For instance, compounds with similar structures have been evaluated for their effectiveness against resistant strains of bacteria .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research has demonstrated that naphthyridine derivatives can interact with DNA and inhibit cancer cell proliferation. Specific studies have focused on their ability to induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics .

Neurological Disorders

The 1,8-naphthyridine scaffold has been associated with neuroprotective effects. Compounds within this class have shown promise in treating neurological disorders such as Alzheimer's disease and depression due to their ability to modulate neurotransmitter systems . The trifluoromethyl group's presence may enhance the bioavailability and efficacy of these compounds.

Pesticidal Activity

The incorporation of trifluoromethyl groups into agrochemicals has been linked to increased potency and selectivity against pests. Research highlights the use of naphthyridine derivatives as potential pesticides due to their ability to disrupt biological processes in target organisms while minimizing toxicity to non-target species .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Antimicrobial ActivityInhibition of bacterial and fungal growthEffective against resistant strains
Anticancer PropertiesInduction of apoptosis in cancer cellsPotential for development as anticancer agents
Neurological DisordersTreatment for Alzheimer's and depressionModulation of neurotransmitter systems
Pesticidal ActivityDisruption of biological processes in pestsIncreased potency and selectivity

Case Studies

  • Antimicrobial Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various naphthyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .
  • Anticancer Research : In a recent investigation, researchers synthesized a series of naphthyridine derivatives, including 7-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one. The compound was tested against multiple cancer cell lines, showing significant cytotoxicity and potential as a lead compound for further drug development .
  • Agrochemical Development : A project aimed at developing new pesticides incorporated the trifluoromethylated naphthyridine structure into its design. Field tests demonstrated that these compounds effectively reduced pest populations while exhibiting low toxicity to beneficial insects .

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity and selectivity of the compound towards its target, leading to improved biological activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 1,8-naphthyridin-4(1H)-ones are highly dependent on substituents at key positions. Below is a detailed comparison of 7-(trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position) Molecular Formula Molecular Weight XLogP³ Key Properties
7-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one -CF₃ (7) C₉H₇F₃N₂O 216.16* ~2.5† High lipophilicity, metabolic stability
7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one [21] -Cl (7) C₈H₇ClN₂O 182.61 1.8‡ Electrophilic reactivity, antimicrobial
7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one [15] -CH₃ (7) C₉H₁₀N₂O 162.19 1.0 Moderate lipophilicity, anticancer leads
7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one [17] -OCH₃ (7) C₉H₁₀N₂O₂ 178.19 0.5 Polar, potential CNS activity
5-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one [8] -CH₃ (5) C₉H₁₀N₂O 162.19 1.0 Agrochemical applications

*Calculated molecular weight. †Estimated based on CF₃ group’s contribution. ‡Predicted from chloro analog data.

Key Observations :

Lipophilicity : The trifluoromethyl group significantly increases lipophilicity (XLogP³ ~2.5) compared to methyl (XLogP³=1.0) or methoxy (XLogP³=0.5) substituents. This enhances membrane permeability, a critical factor for drug bioavailability [12][14].

Biological Activity :

  • Chloro analogs (e.g., 7-Cl) exhibit antimicrobial synergy by disrupting bacterial DNA repair [1].
  • Methyl analogs (e.g., 7-CH₃) show anticancer activity via ATR/CHK1 pathway inhibition [3].
  • Trifluoromethyl derivatives are hypothesized to combine enhanced stability with potent activity against resistant strains due to reduced metabolic degradation [14].

Biological Activity

7-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. With the molecular formula C9H7F3N2OC_9H_7F_3N_2O and a molecular weight of 216.16 g/mol, this compound has been studied for its potential applications in treating various diseases, particularly in oncology and infectious diseases.

  • IUPAC Name : 7-(trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one
  • CAS Number : 1256786-51-2
  • Purity : 95% .

Anticancer Properties

Research indicates that naphthyridine derivatives exhibit promising anticancer activities. For instance, studies have shown that compounds related to naphthyridine can induce apoptosis and cell cycle arrest in various cancer cell lines.

  • Mechanism of Action :
    • Naphthyridine compounds often act by disrupting the mitochondrial function and inducing oxidative stress in cancer cells, leading to apoptosis .
    • They may also inhibit key proteins involved in cell survival, such as XIAP (X-linked inhibitor of apoptosis protein), enhancing the apoptotic response .
  • Case Studies :
    • A study on structurally similar naphthyridines demonstrated their effectiveness against human leukemia and breast cancer cell lines, with IC50 values indicating significant cytotoxicity .
    • For example, derivatives of canthinone showed marked activity against THP-1 human leukemia cells by inducing apoptosis at concentrations as low as 7 μM .

Antimicrobial Activity

Naphthyridine derivatives have also been explored for their antimicrobial properties. The compound's structural characteristics allow it to interact with bacterial enzymes or cellular processes.

  • Mechanism of Action :
    • These compounds may inhibit DNA gyrase or topoisomerase IV, crucial enzymes for bacterial DNA replication .
  • Research Findings :
    • A study highlighted that certain naphthyridine derivatives exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR of naphthyridine derivatives is crucial for optimizing their biological activity. The trifluoromethyl group at position 7 has been shown to enhance lipophilicity and potentially increase cellular uptake, which may contribute to improved efficacy against cancer cells and pathogens.

CompoundStructureBiological ActivityIC50 (µM)
CanthinoneCanthinoneInduces apoptosis in leukemia cells7
Naphthyridine Derivative ADerivative AAntimicrobial against E. coli15
Naphthyridine Derivative BDerivative BInhibits proliferation in breast cancer cells19

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